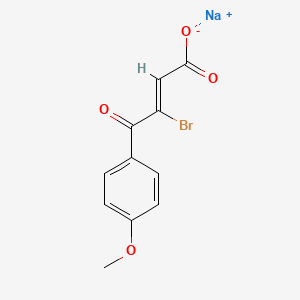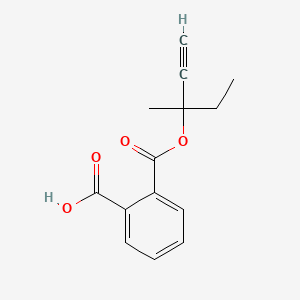
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt
Übersicht
Beschreibung
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt, also known as 3-(4-methoxyphenyl)-3-bromoacrylic acid sodium salt, is a chemical compound that belongs to the class of acrylates. This compound has been studied extensively for its potential applications in various scientific fields, including materials science, pharmaceuticals, and biotechnology. In
Wissenschaftliche Forschungsanwendungen
Colloidal Stability of Polymer Microgels : Poly(N-isopropylacrylamide-co-acrylic acid) [P(NIPAM-co-AAc)] polymer microgels demonstrate colloidal stability in aqueous mediums under varying conditions of temperature, pH, and sodium chloride concentrations. These microgels remain stable across a broad range of pH values and temperatures, highlighting their potential in applications requiring temperature and pH-responsive materials (Farooqi et al., 2017).
Swelling Behavior in Salt Solutions : The study of poly(acrylic acid) (PAA) in concentrated sodium carbonate solutions provides insights into the interaction of polymers with salts, crucial for industrial and scientific applications. This research sheds light on the size/shape of polymer chains, their hydrodynamic region, and the ionic species condensation, essential for understanding polymer behavior in saline environments (Fang & Somasundaran, 2010).
Thermal Stability and Degradation of Polyacrylate Salts : A study on the thermal stability and degradation mechanisms of sodium and potassium salts of poly(acrylic acid) reveals their stability up to about 400°C, providing insights into the thermal properties of these materials. This is critical for applications where thermal stability is a key requirement (Mcneill & Sadeghi, 1990).
Application in pH- and Thermosensitive Hydrogels : The creation of pH- and temperature-sensitive, moderately salt-tolerant hydrogels based on acrylic acid and methacrylic acid showcases their potential in specialized applications. These hydrogels' swelling behavior under different conditions is crucial for applications in drug delivery systems and biosensors (Chauhan & Chauhan, 2008).
Use in Desalination Processes : Research on the energy consumption for desalination using charged hydrogels, like poly(acrylic acid) hydrogels, highlights an innovative approach to saltwater desalination. This research is significant for developing sustainable and energy-efficient water treatment methods (Arens et al., 2017).
Eigenschaften
IUPAC Name |
sodium;(Z)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-BORNJIKYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)[O-])/Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16170-76-6 (Parent) | |
| Record name | 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt | |
CAS RN |
2126-70-7, 16170-75-5 | |
| Record name | Sodium bromebrate, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BROMEBRATE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ35023DF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-6-[(E)-2-pyridin-3-ylethenyl]-1,3-oxazin-4-one](/img/no-structure.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)

